2-Bromo-6-cyano-4-formylbenzoic acid
Overview
Description
2-Bromo-6-cyano-4-formylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Bromo-6-cyano-4-formylbenzoic acid involves the bromination of 6-cyano-4-formylbenzoic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 2-position of the benzoic acid ring .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow chemistry techniques. These methods allow for the generation of highly reactive intermediates under controlled conditions, improving the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyano-4-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 2-bromo-6-cyano-4-carboxybenzoic acid.
Reduction Reactions: The major product is 2-bromo-6-cyano-4-hydroxymethylbenzoic acid.
Scientific Research Applications
2-Bromo-6-cyano-4-formylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyano-4-formylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-cyano-6-formylbenzoic acid
- 5-Cyano-2-formylbenzoic acid
- 4-Formylphenylboronic acid
Uniqueness
2-Bromo-6-cyano-4-formylbenzoic acid is unique due to the specific positioning of the bromine, cyano, and formyl groups on the benzoic acid ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-bromo-6-cyano-4-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-7-2-5(4-12)1-6(3-11)8(7)9(13)14/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSFNJMPIKTXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(=O)O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.